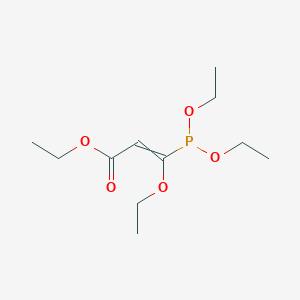
Ethyl 3-(diethoxyphosphanyl)-3-ethoxyprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(diethoxyphosphanyl)-3-ethoxyprop-2-enoate is an organophosphorus compound with the molecular formula C9H18O4P. This compound is characterized by the presence of a phosphanyl group, which is bonded to an ethoxy group and a prop-2-enoate moiety. It is a versatile compound used in various chemical reactions and has significant applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(diethoxyphosphanyl)-3-ethoxyprop-2-enoate typically involves the reaction of diethyl phosphite with ethyl acetoacetate under controlled conditions. The reaction is catalyzed by a base such as sodium ethoxide, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:
(C2H5O)2P(O)H + CH3COCH2CO2C2H5→(C2H5O)2P(O)CH=C(CO2C2H5)CH3
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction is monitored using analytical techniques such as gas chromatography to ensure the purity and yield of the product. The final product is purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(diethoxyphosphanyl)-3-ethoxyprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphanyl group to a phosphine.
Substitution: The ethoxy groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted phosphanyl derivatives.
Applications De Recherche Scientifique
Ethyl 3-(diethoxyphosphanyl)-3-ethoxyprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 3-(diethoxyphosphanyl)-3-ethoxyprop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The phosphanyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-(diethoxyphosphoryl)-3,3-difluoropyruvate: Similar in structure but contains fluorine atoms.
Ethyl 3,3-diethoxypropionate: Lacks the phosphanyl group but has similar ester functionality.
Uniqueness
Ethyl 3-(diethoxyphosphanyl)-3-ethoxyprop-2-enoate is unique due to the presence of the phosphanyl group, which imparts distinct reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Propriétés
Numéro CAS |
88472-75-7 |
|---|---|
Formule moléculaire |
C11H21O5P |
Poids moléculaire |
264.25 g/mol |
Nom IUPAC |
ethyl 3-diethoxyphosphanyl-3-ethoxyprop-2-enoate |
InChI |
InChI=1S/C11H21O5P/c1-5-13-10(12)9-11(14-6-2)17(15-7-3)16-8-4/h9H,5-8H2,1-4H3 |
Clé InChI |
VHFZDXIAYHHANY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=CC(=O)OCC)P(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


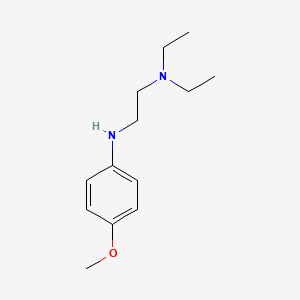
![Propan-2-yl {3-ethyl-4-[(prop-2-yn-1-yl)oxy]phenyl}carbamate](/img/structure/B14377103.png)
![3-[(3-Iodoprop-2-yn-1-yl)oxy]butan-2-ol](/img/structure/B14377108.png)
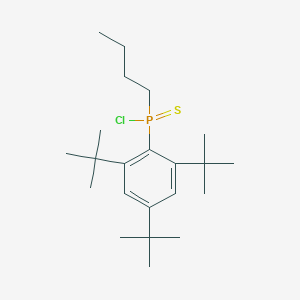
![2-O-[2-[2-(2-octoxycarbonylbenzoyl)oxyethoxy]ethyl] 1-O-octyl benzene-1,2-dicarboxylate](/img/structure/B14377119.png)
![4,6-Dichloro-2-[4-(2-phenylethenyl)phenyl]pyrimidine](/img/structure/B14377123.png)
![2-[(3-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14377129.png)
![8-{(E)-[(3-Nitrophenyl)methylidene]amino}naphthalene-1-sulfonic acid](/img/structure/B14377136.png)
![2,2,2-Trichloro-N,N-diethyl-1-[(trimethylgermyl)oxy]ethan-1-amine](/img/structure/B14377139.png)
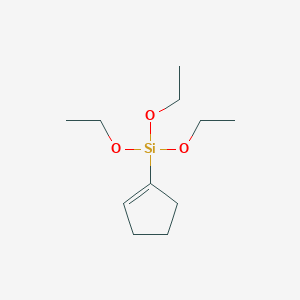
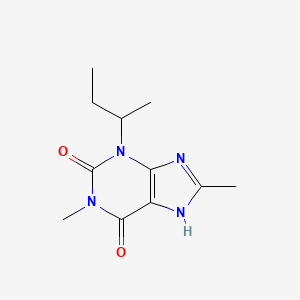
![[Benzyl(phenyl)amino]propanedioic acid](/img/structure/B14377153.png)
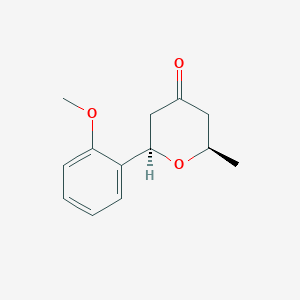
![2-{1-Hydroxy-2-[(trimethylsilyl)oxy]cyclohexyl}-1-phenylethan-1-one](/img/structure/B14377170.png)
